molecular formula C19H13FN2OS2 B2918695 5-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 1795305-18-8

5-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2918695
CAS No.: 1795305-18-8
M. Wt: 368.44
InChI Key: JBSAAVUFIGNLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a synthetic small molecule designed for research and development purposes, particularly in medicinal chemistry and drug discovery. This compound features a benzo[b]thiophene core, a privileged scaffold in medicinal chemistry that is frequently employed in the design of biologically active molecules . The structure is further elaborated with a 5-fluoro substituent on the benzo[b]thiophene ring and a (5-(thiophen-3-yl)pyridin-3-yl)methyl carboxamide group, which may influence its physicochemical properties and target binding affinity. The benzo[b]thiophene scaffold is found in compounds investigated for a range of therapeutic areas. Published research on analogous structures highlights its relevance in developing antimicrobial agents, particularly against multidrug-resistant bacterial strains like Staphylococcus aureus . Furthermore, this scaffold is a key component in inhibitors for various kinase targets, such as LIMK1, PIM kinases, and MAPK-activated protein kinase (MK2), which are implicated in conditions like cancer and inflammatory diseases . The specific combination of heterocyclic systems in this molecule suggests potential for interaction with enzyme active sites and protein targets, common in kinase and receptor research . Researchers may find this compound valuable as a building block or intermediate for further structural diversification or as a chemical probe for screening against novel biological targets. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

5-fluoro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2OS2/c20-16-1-2-17-14(6-16)7-18(25-17)19(23)22-9-12-5-15(10-21-8-12)13-3-4-24-11-13/h1-8,10-11H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSAAVUFIGNLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(S2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound is part of a broader class of benzo[b]thiophene derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Fluorine atom : Enhances lipophilicity and potentially increases biological activity.
  • Pyridine and thiophene rings : Contribute to the compound's interaction with biological targets.

Molecular Formula : C17H14FN3O2S
Molecular Weight : 345.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom and the thiophene ring may enhance binding affinity, leading to modulation of enzymatic activity or receptor function. This can result in various downstream biological effects, including:

  • Inhibition of cell proliferation : Particularly in cancer cell lines.
  • Antimicrobial activity : Effective against certain bacterial strains.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, a study demonstrated that related benzo[b]thiophene derivatives showed significant inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range .

CompoundCell LineIC50 (nM)
Compound AL121010
Compound BL121015
This compoundTBDTBD

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For example, it demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Inhibition of Protein Synthesis : A study highlighted that similar compounds inhibited protein synthesis pathways in bacterial cells, leading to bactericidal effects .
  • Biofilm Formation : Another investigation assessed the compound's ability to disrupt biofilm formation in Staphylococcus aureus. The results indicated a significant reduction in biofilm mass at sub-MIC concentrations, suggesting potential applications in treating biofilm-associated infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related molecules in the evidence, as summarized below:

Table 1: Comparative Analysis of Structural Analogs

Compound Name / ID Core Structure Key Substituents Biological Activity / Target Key Insights from Evidence
Target Compound Benzo[b]thiophene-2-carboxamide 5-fluoro; (5-(thiophen-3-yl)pyridin-3-yl)methyl Not explicitly stated Structural hybrid of pyridine and thiophene; fluorine may enhance metabolic stability .
Compound 17 () Thiophene-2-carboxamide 5-nitro; (4-(6-(trifluoromethyl)pyridin-3-yl)thiazol-2-yl) Narrow-spectrum antibacterial Nitro group may enhance electrophilicity for target binding; trifluoromethyl-pyridine improves lipophilicity .
Z873519648 () Thiophene-2-carboxamide 5-(benzo[d]thiazol-2-yl); (4H-1,2,4-triazol-3-yl)methyl CFTR potentiator Triazole and thiazole substituents modulate potency; lower yield (33%) suggests synthetic challenges .
HDAC6 Inhibitor () Benzo[b]thiophen-3-yl Tetrazole-oxadiazole; difluoromethyl HDAC6 inhibition (neuropathy treatment) Positional isomerism (thiophen-3-yl vs. 2-carboxamide) alters target selectivity .
PLX-5622 () Pyridine-pyrrolopyridine Multiple fluorines; methoxy; methyl-pyrrolopyridine CSF1R inhibitor (neuroinflammation) Fluorine and methoxy groups optimize blood-brain barrier penetration and kinase affinity .

Key Structural and Functional Insights:

Role of Fluorine : The 5-fluoro substituent in the target compound likely enhances metabolic stability and lipophilicity, as seen in PLX-5622, where fluorination improves pharmacokinetics . This contrasts with nitro groups (e.g., Compound 17), which may confer antibacterial activity via redox interactions .

Heteroaromatic Hybridization : The pyridine-thiophene moiety in the target compound mirrors scaffolds in HDAC6 inhibitors () and CFTR modulators (). Such hybridization balances π-π stacking and hydrogen-bonding capabilities for target engagement.

Synthetic Challenges: The target compound’s synthesis may involve amide coupling (as in ) or Suzuki-Miyaura cross-coupling (as in ).

Therapeutic Potential: While the target compound’s exact mechanism is undefined, structural parallels to HDAC6 inhibitors () suggest possible applications in oncology or neurodegenerative diseases.

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